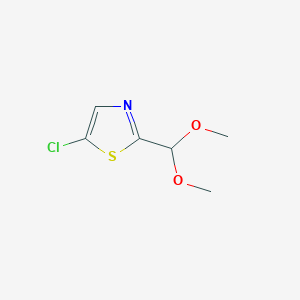
Fgd6spp2VH
Übersicht
Beschreibung
Fgd6spp2VH is a novel protein that has recently garnered attention in the scientific community due to its potential applications in various research fields. This protein belongs to the Fgd family of proteins, which are known to play a crucial role in the regulation of cell signaling and actin cytoskeleton dynamics. In
Wirkmechanismus
Fgd6spp2VH is a guanine nucleotide exchange factor (GEF) that activates Rho GTPases, which are key regulators of actin cytoskeleton dynamics. This compound specifically activates Cdc42, a Rho GTPase that is involved in the regulation of cell migration, invasion, and dendritic spine morphology. This compound interacts with Cdc42 through its Dbl homology (DH) domain, which catalyzes the exchange of GDP for GTP on Cdc42, leading to its activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and context. In cancer cells, this compound promotes cell migration and invasion by regulating actin cytoskeleton dynamics. In neurons, this compound regulates dendritic spine morphology and synaptic plasticity, which are essential for learning and memory. In T cells, this compound regulates T cell activation and differentiation, which are crucial for the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Fgd6spp2VH in lab experiments is its specificity for Cdc42 activation. This allows for precise manipulation of Cdc42 activity without affecting other Rho GTPases. Additionally, the recombinant nature of this compound allows for easy purification and production of large quantities of protein. However, one limitation of using this compound is that it may not fully recapitulate the physiological context of Cdc42 activation in vivo. Additionally, the effects of this compound may be cell type-specific and may not generalize to other cell types.
Zukünftige Richtungen
There are several future directions for research on Fgd6spp2VH. One direction is to further investigate the role of this compound in cancer biology, particularly in tumor metastasis. Another direction is to explore the potential applications of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the role of this compound in the regulation of T cell activation and differentiation, particularly in the context of autoimmune diseases. Finally, there is a need to develop more specific and potent inhibitors of this compound for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Fgd6spp2VH has potential applications in various research fields such as cancer biology, neuroscience, and immunology. In cancer biology, this compound has been shown to play a crucial role in the regulation of cell migration and invasion, which are essential processes for tumor metastasis. In neuroscience, this compound has been implicated in the regulation of dendritic spine morphology and synaptic plasticity, which are crucial for learning and memory. In immunology, this compound has been shown to regulate T cell activation and differentiation, which are essential for the immune response.
Eigenschaften
IUPAC Name |
(3S,7S)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-BONVTDFDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357289-37-2 | |
| Record name | Dolutegravir S,S-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOLUTEGRAVIR S,S-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGD6SPP2VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099907.png)








amine](/img/structure/B3099972.png)



